

# A Comparative Analysis of TAS-303 in Stress Urinary Incontinence (SUI) Patient Subpopulations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | TAS-303 |           |
| Cat. No.:            | B611164 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational drug **TAS-303** across different patient subpopulations with stress urinary incontinence (SUI). The objective is to present the current evidence on its efficacy and safety, with a comparative look at the established alternative, duloxetine. This document summarizes key experimental data, outlines methodologies of pivotal trials, and visualizes relevant biological pathways and workflows to support informed research and development decisions.

# Mechanism of Action: A Tale of Two Neuromodulators

Stress urinary incontinence is often linked to an insufficiency in the urethral closure mechanism. Both **TAS-303** and duloxetine aim to ameliorate this by modulating neurotransmitter levels to enhance urethral sphincter tone.

**TAS-303** is a highly selective norepinephrine reuptake inhibitor (NRI).[1][2] By blocking the reuptake of norepinephrine in the synaptic cleft of the pudendal nerve, it is thought to increase the stimulation of  $\alpha 1$ -adrenergic receptors on the urethral smooth muscle and the striated urethral sphincter. This leads to enhanced urethral closure pressure, thereby preventing involuntary urine leakage during moments of increased intra-abdominal pressure.



Duloxetine, on the other hand, is a serotonin and norepinephrine reuptake inhibitor (SNRI). It increases the levels of both serotonin and norepinephrine in the sacral spinal cord (Onuf's nucleus), which in turn enhances the activity of the pudendal motor neurons that innervate the external urethral sphincter.[3]



Click to download full resolution via product page

Figure 1. Comparative Mechanism of Action of TAS-303 and Duloxetine.

### Comparative Efficacy in SUI Patient Subpopulations

Clinical trial data from the Phase 2 study of **TAS-303** (NCT04512053) and various studies on duloxetine provide insights into their performance in specific patient groups.

Overall Efficacy

| Treatment                       | Primary Endpoint: Mean<br>Reduction in SUI<br>Episodes/24h | Responder Rate (≥50% reduction in SUI episodes) |
|---------------------------------|------------------------------------------------------------|-------------------------------------------------|
| TAS-303 (18 mg/day)             | 57.7%[4]                                                   | 64.7%[4]                                        |
| Placebo (for TAS-303 trial)     | 46.9%[4]                                                   | 53.0%[4]                                        |
| Duloxetine (80 mg/day)          | ~50-60%                                                    | ~52.5%                                          |
| Placebo (for Duloxetine trials) | ~27-40%                                                    | ~33.7%                                          |



### **Efficacy in Patients with Severe SUI (≥2 episodes/day)**

**TAS-303** demonstrated a more pronounced effect in patients with more frequent SUI episodes at baseline.

| Treatment                   | Mean Reduction in SUI Episodes/24h in<br>Severe SUI                             |
|-----------------------------|---------------------------------------------------------------------------------|
| TAS-303 (18 mg/day)         | 59.3%[4]                                                                        |
| Placebo (for TAS-303 trial) | 40.5%[4]                                                                        |
| Duloxetine (80 mg/day)      | Significant reduction, around 60% in one study of women with >14 episodes/week. |

## Efficacy in Older Adults (≥60 or ≥65 years)

Both medications have shown efficacy in the older adult population.

| Treatment              | Efficacy in Older Adults                                    |
|------------------------|-------------------------------------------------------------|
| TAS-303 (18 mg/day)    | Improvement appeared greater in patients aged ≥60 years.[1] |
| Duloxetine (40 mg BID) | 52.47% reduction in weekly SUI episodes in women ≥65 years. |

### **Efficacy in Patients with Pure SUI**

The **TAS-303** trial highlighted a notable benefit in patients with pure SUI. Data for a direct comparison with duloxetine in a strictly "pure SUI" population is less readily available, as many trials included patients with "predominantly SUI".



| Treatment           | Efficacy in Pure SUI                                     |
|---------------------|----------------------------------------------------------|
| TAS-303 (18 mg/day) | Statistically significant improvement (P = .014) [4].    |
| Duloxetine          | Efficacy established in "predominantly SUI" populations. |

### **Safety and Tolerability Profile**

A key differentiator between **TAS-303** and duloxetine appears to be their side effect profiles.

| Adverse Event Profile            | TAS-303                                                                                     | Duloxetine                                                                                                                                                 |
|----------------------------------|---------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Overall Adverse Events           | Comparable to placebo (29.3% vs 29.6%)[4]. All AEs were mild to moderate[4].                | Significantly higher than placebo.                                                                                                                         |
| Nervous System/GI-related<br>AEs | No reported nervous system-<br>or gastrointestinal-related<br>adverse drug reactions[2][4]. | Nausea is the most common adverse event and a primary reason for discontinuation.  Other common side effects include dry mouth, fatigue, and constipation. |
| Discontinuation due to AEs       | No discontinuations due to adverse events reported in the Phase 2 trial[4].                 | Higher rates of discontinuation compared to placebo.                                                                                                       |

# Experimental Protocols: Key Phase 2 Study of TAS-303 (NCT04512053)

While the full study protocol is not publicly available, the key methodological aspects of the Phase 2, randomized, double-blind, placebo-controlled trial of **TAS-303** are summarized below. [2][5]

• Objective: To evaluate the efficacy and safety of TAS-303 in female patients with SUI.



- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Patient Population: 231 adult Japanese women with a clinical diagnosis of SUI.[4]
  - Key Inclusion Criteria: History of SUI for at least 12 weeks, ≥1 SUI episode per day on average, and stress-predominant incontinence.
  - Key Exclusion Criteria: Predominantly urge incontinence, prior surgical treatment for SUI, and certain other urological conditions.
- Intervention:
  - TAS-303 18 mg administered orally once daily for 12 weeks.
  - Matching placebo administered orally once daily for 12 weeks.
- Primary Endpoint: Percent change from baseline to week 12 in the mean frequency of SUI episodes per 24 hours, based on a patient-completed diary.
- · Secondary Endpoints:
  - Proportion of patients with a ≥50% reduction in SUI episode frequency.
  - Change in incontinence amount (measured by pad weight test).
  - Change in health-related quality of life scores.
  - Safety and tolerability.





Click to download full resolution via product page

Figure 2. Workflow of the TAS-303 Phase 2 Clinical Trial.

# Logical Framework for Patient Subpopulation Analysis

The analysis of **TAS-303**'s efficacy in different patient subgroups follows a clear logical progression, starting from the overall study population and narrowing down to specific cohorts.





Click to download full resolution via product page

**Figure 3.** Logical Flow of SUI Patient Subpopulation Stratification.

### **Conclusion and Future Directions**

**TAS-303** shows promise as a potential pharmacological treatment for SUI, demonstrating a favorable efficacy and safety profile compared to placebo in a Phase 2 trial.[2] Notably, its benefits appear to be more pronounced in patients with more severe SUI and in older adults.[1] The highly selective nature of **TAS-303** as an NRI may contribute to its improved tolerability, particularly the absence of significant nausea and other CNS-related side effects commonly associated with the SNRI duloxetine.[1]

Further larger-scale, multinational Phase 3 trials are necessary to confirm these findings in a more diverse patient population and to provide a head-to-head comparison with duloxetine. Research should also continue to explore the long-term efficacy and safety of **TAS-303** and its potential role in combination with other SUI therapies, such as pelvic floor muscle training. The encouraging results in specific subpopulations suggest that **TAS-303** could become a valuable targeted treatment option for women with SUI.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cmaj.ca [cmaj.ca]
- 2. Duloxetine vs placebo in the treatment of stress urinary incontinence: a four-continent randomized clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term efficacy of duloxetine in women with stress urinary incontinence PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jurolsurgery.org [jurolsurgery.org]
- 5. Summary of Clinical Study (Protocol and Result) | Clinical Development | TAIHO PHARMA [taiho.co.jp]
- To cite this document: BenchChem. [A Comparative Analysis of TAS-303 in Stress Urinary Incontinence (SUI) Patient Subpopulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611164#comparing-the-effects-of-tas-303-in-different-sui-patient-subpopulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com